molecular formula C20H25N3O B12683876 1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium hydroxide CAS No. 97403-89-9

1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium hydroxide

Cat. No.: B12683876
CAS No.: 97403-89-9
M. Wt: 323.4 g/mol
InChI Key: WWDCNOAATKSEJN-UHFFFAOYSA-M
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Description

1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium hydroxide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium hydroxide typically involves the reaction of 1,3,3-trimethylindoline with p-tolylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process often includes purification steps such as crystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium hydroxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrides .

Scientific Research Applications

1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium hydroxide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium hydroxide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets can vary depending on the specific application and conditions .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline
  • 1,3,3-Trimethyl-2-[3′-(p-tolyl)-propenylidenn-1′]-indoline

Uniqueness

1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium hydroxide is unique due to its specific hydrazono group, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specialized research and industrial applications .

Properties

CAS No.

97403-89-9

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;hydroxide

InChI

InChI=1S/C20H24N3.H2O/c1-15-10-12-16(13-11-15)23(5)21-14-19-20(2,3)17-8-6-7-9-18(17)22(19)4;/h6-14H,1-5H3;1H2/q+1;/p-1

InChI Key

WWDCNOAATKSEJN-UHFFFAOYSA-M

Isomeric SMILES

CC1=CC=C(C=C1)N(C)/N=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.[OH-]

Canonical SMILES

CC1=CC=C(C=C1)N(C)N=CC2=[N+](C3=CC=CC=C3C2(C)C)C.[OH-]

Origin of Product

United States

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